(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid (1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid
Brand Name: Vulcanchem
CAS No.: 497258-67-0
VCID: VC14462062
InChI: InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19)/t13-/m0/s1
SMILES:
Molecular Formula: C14H14BNO5S
Molecular Weight: 319.1 g/mol

(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid

CAS No.: 497258-67-0

Cat. No.: VC14462062

Molecular Formula: C14H14BNO5S

Molecular Weight: 319.1 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid - 497258-67-0

Specification

CAS No. 497258-67-0
Molecular Formula C14H14BNO5S
Molecular Weight 319.1 g/mol
IUPAC Name 3-[(R)-borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid
Standard InChI InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19)/t13-/m0/s1
Standard InChI Key HQLQTGGLHBYZSA-ZDUSSCGKSA-N
Isomeric SMILES B([C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O
Canonical SMILES B(C(C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid has an IUPAC name of 3-[(R)-borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid. Its stereochemistry is defined by the R-configuration at the boron-bearing carbon, which influences its biological interactions. Key identifiers include:

PropertyValue
CAS No.497258-67-0
Molecular FormulaC₁₄H₁₄BNO₅S
Molecular Weight319.1 g/mol
InChI KeyHQLQTGGLHBYZSA-ZDUSSCGKSA-N
SMILES (Isomeric)B(C@HNC(=O)CC2=CC=CS2)(O)O

The boronic acid group (-B(OH)₂) enables covalent interactions with hydroxyl groups in enzymatic active sites, a feature critical for its potential as a transition-state analogue .

Structural Motifs and Functional Groups

  • Boronic Acid Group: Serves as a Lewis acid, facilitating interactions with nucleophilic residues in enzymes such as serine β-lactamases .

  • Thienylacetamide: The thiophene ring enhances lipophilicity, potentially improving membrane permeability.

  • 3-Carboxyphenyl: The carboxylic acid group contributes to solubility in aqueous environments and may participate in hydrogen bonding .

X-ray crystallography of analogous boronic acids reveals that the boron atom coordinates with catalytic serine residues in β-lactamases, mimicking the tetrahedral intermediate of β-lactam hydrolysis .

Synthesis and Production

Synthetic Routes

While no explicit synthesis method for this compound is published, boronic acids are commonly synthesized through:

  • Miyaura Borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron .

  • Grignard Reactions: Reaction of organomagnesium reagents with borate esters.

The stereochemistry at the boron center likely arises from asymmetric synthesis or chiral resolution techniques, though details remain speculative.

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Computational and Structural Insights

Molecular Docking Studies

Docking simulations using TEM-1 β-lactamase (PDB: 1NXY) predict that the compound adopts a deacylation transition-state conformation . Key interactions include:

  • Boron coordination with Ser64.

  • Hydrogen bonds between the carboxyphenyl group and Tyr150.

  • π-Stacking of the thienyl ring with Trp165.

Thermodynamic Stability

Density functional theory (DFT) calculations indicate that the R-configuration minimizes steric clash between the thienylacetamide and enzyme active site, favoring a binding energy of −9.2 kcal/mol .

Challenges and Future Directions

Selectivity and Toxicity

While boronic acids exhibit nanomolar potency, off-target binding to human serine proteases (e.g., thrombin) remains a concern . Structural modifications, such as introducing bulky substituents, may improve selectivity.

Resistance Mechanisms

Pathogens may develop mutations altering the β-lactamase active site (e.g., Met69Ile), reducing inhibitor affinity . Combinatorial therapy with multiple inhibitors could mitigate resistance.

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